molecular formula C9H4ClF3N2 B13641930 N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Cat. No.: B13641930
M. Wt: 232.59 g/mol
InChI Key: IGYBENMMHHHAGQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoroethanecarbonimidoyl chloride moiety

Preparation Methods

The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-cyanophenylamine with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

N-(4-cyanophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoroethanecarbonimidoyl chloride moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-6(5-14)2-4-7/h1-4H

InChI Key

IGYBENMMHHHAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(C(F)(F)F)Cl

Origin of Product

United States

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